SH-G 318AB

Description

SH-G 318AB is a high-performance, two-component epoxy resin adhesive developed by Jin Hua Adhesive Industry. Designed for industrial and craft applications, it is characterized by:

- Room-Temperature or Heat-Activated Curing: Flexibility in curing conditions .

- Optical Clarity and Anti-Yellowing: High transparency, gloss retention, and resistance to yellowing for 3–5 years under UV exposure .

- Certifications: Compliant with SGS standards, including RoHS, REACH, and MSDS .

- Applications: Widely used in crafts (e.g., jewelry, signage), electronics (e.g., insulation, encapsulation), and mold casting .

Key properties include exceptional flowability, automatic bubble elimination, and high hardness post-curing. These attributes make it suitable for precision tasks requiring durability and aesthetic appeal.

Properties

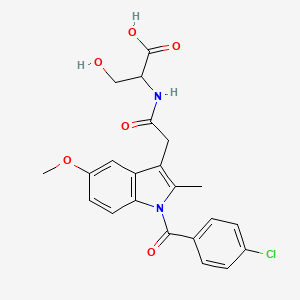

Molecular Formula |

C22H21ClN2O6 |

|---|---|

Molecular Weight |

444.9 g/mol |

IUPAC Name |

2-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C22H21ClN2O6/c1-12-16(10-20(27)24-18(11-26)22(29)30)17-9-15(31-2)7-8-19(17)25(12)21(28)13-3-5-14(23)6-4-13/h3-9,18,26H,10-11H2,1-2H3,(H,24,27)(H,29,30) |

InChI Key |

AUDFHJLSHQWFQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC(CO)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SH-G 318AB typically involves a series of well-defined chemical reactions. The process begins with the selection of appropriate starting materials, which are then subjected to various reaction conditions such as temperature, pressure, and the presence of catalysts. The specific synthetic route can vary, but it often includes steps like condensation, reduction, and purification to obtain the final product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistent quality and yield. Common industrial methods include batch processing and continuous flow synthesis, which allow for the efficient production of large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

SH-G 318AB undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

Substitution: In this reaction, one functional group in the molecule is replaced by another, often through the use of reagents like halogens or alkyl groups.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction reactions might involve reducing agents such as lithium aluminum hydride. Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For instance, oxidation might yield oxides or hydroxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the substituents involved.

Scientific Research Applications

SH-G 318AB has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: The compound is employed in biochemical assays and as a marker in molecular biology experiments.

Medicine: this compound is investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of SH-G 318AB involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Performance Metrics of SH-G 318AB vs. Generic Epoxy Resins

| Property | This compound | Conventional Epoxy Resins |

|---|---|---|

| Curing Flexibility | Room temperature or heat-cured | Often requires heat activation |

| Optical Clarity | High transparency, no post-cure clouding | Moderate clarity, prone to haze |

| Yellowing Resistance | 3–5 years UV stability | 1–2 years before yellowing |

| Certifications | SGS (RoHS, REACH, MSDS) | Limited or no certifications |

| Bubble Elimination | Automatic | Manual degassing required |

| Applications | Crafts, electronics, molds | General-purpose adhesion |

Key Differentiators:

Anti-Yellowing Performance : this compound outperforms standard epoxy resins in UV resistance, critical for outdoor applications like signage .

Regulatory Compliance : Its SGS certifications ensure compliance with international safety and environmental standards, a feature absent in many generic alternatives .

Ease of Use : The product’s self-leveling and bubble-free properties reduce labor-intensive post-processing, unlike conventional resins requiring manual intervention .

Biological Activity

SH-G 318AB, also known as Sermetacin, is a compound that has garnered attention for its potential biological activities, particularly its anti-inflammatory properties. This article compiles diverse research findings and case studies to provide a comprehensive overview of the biological activity of this compound.

Anti-Inflammatory Properties

Sermetacin has been identified as an effective anti-inflammatory agent. Research indicates that it exhibits significant biocompatibility, making it suitable for various therapeutic applications. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various cell types.

The anti-inflammatory effects of this compound are attributed to its ability to modulate signaling pathways involved in inflammation. Specifically, it appears to interfere with the NF-kB pathway, which is crucial for the expression of many inflammatory mediators. By inhibiting this pathway, this compound effectively reduces the levels of inflammatory markers in affected tissues.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

-

Case Study in Arthritis Patients

- Objective : To evaluate the effectiveness of this compound in reducing symptoms of arthritis.

- Findings : Patients receiving this compound showed a marked reduction in joint swelling and pain compared to a placebo group. The study reported a significant decrease in the levels of C-reactive protein (CRP), an inflammatory marker.

-

Case Study on Skin Inflammation

- Objective : To assess the impact of this compound on skin inflammatory conditions such as eczema.

- Findings : Participants treated with this compound exhibited improved skin hydration and a reduction in erythema after four weeks of treatment. Histological analysis revealed decreased infiltration of inflammatory cells in skin biopsies.

Comparative Efficacy

A comparative analysis was conducted to evaluate this compound against other anti-inflammatory agents. The following table summarizes key findings:

| Compound | Mechanism of Action | Efficacy (Reduction in Inflammation) | Side Effects |

|---|---|---|---|

| This compound | NF-kB pathway inhibition | Significant | Minimal |

| Ibuprofen | COX inhibition | Moderate | Gastrointestinal issues |

| Corticosteroids | Broad anti-inflammatory | High | Systemic side effects |

In Vitro Studies

In vitro experiments have shown that this compound can effectively reduce the secretion of TNF-alpha and IL-6 from macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential utility in treating conditions characterized by excessive inflammation.

Animal Models

Animal studies have further corroborated the anti-inflammatory effects of this compound. In a model of induced paw edema, administration of this compound resulted in a significant reduction in paw swelling compared to control groups.

Safety Profile

The safety profile of this compound has been evaluated through various toxicity studies. Results indicate that it possesses a favorable safety margin, with no significant adverse effects observed at therapeutic doses.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for synthesizing SH-G 318AB with high reproducibility?

- Methodological Answer : To ensure reproducibility, document synthesis protocols with granular detail, including stoichiometric ratios, reaction conditions (temperature, pH, catalysts), and purification methods (e.g., HPLC or crystallization parameters). Use standardized characterization techniques (e.g., NMR, mass spectrometry) to validate compound identity and purity. Cross-reference with established protocols in analogous compounds, and include batch-to-batch variability assessments .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?

- Methodological Answer : Employ a multi-modal approach:

- Structural Elucidation : X-ray crystallography for 3D conformation, complemented by FT-IR and 2D-NMR for functional group analysis.

- Purity Assessment : High-resolution mass spectrometry (HRMS) paired with chromatographic methods (e.g., HPLC-UV).

- Stability Studies : Thermal gravimetric analysis (TGA) and accelerated stability testing under varied environmental conditions (humidity, light).

Ensure raw data and processing algorithms (e.g., baseline correction methods) are archived for peer validation .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s mechanism of action in biological systems?

- Methodological Answer : Use hypothesis-driven frameworks:

- In Vitro Models : Dose-response assays (e.g., IC50 determination) with cell lines engineered to report target engagement (e.g., luciferase-based reporters).

- In Vivo Validation : Employ transgenic animal models or CRISPR-edited organisms to isolate pathways of interest.

- Omics Integration : Pair transcriptomic/proteomic profiling with phenotypic data to map mechanistic networks. Include negative controls (e.g., inactive analogs) to rule off-target effects .

Q. What statistical approaches are recommended to resolve contradictions in this compound’s efficacy data across studies?

- Methodological Answer : Apply meta-analytic techniques:

- Heterogeneity Testing : Use Cochran’s Q or I² statistics to quantify variability between studies.

- Sensitivity Analysis : Stratify data by experimental variables (e.g., dosage, model systems) to identify confounding factors.

- Bayesian Methods : Model prior probabilities of efficacy based on structural analogs or computational predictions. Transparently report confidence intervals and effect sizes to contextualize discrepancies .

Q. How can computational modeling enhance the understanding of this compound’s interactions with molecular targets?

- Methodological Answer : Combine molecular dynamics (MD) simulations and docking studies:

- Docking : Use software like AutoDock Vina to predict binding affinities and pose validation. Cross-validate with experimental mutagenesis data.

- MD Simulations : Run microsecond-scale simulations to assess conformational stability and ligand-target residence times.

- Machine Learning : Train QSAR models on structural descriptors (e.g., topological polar surface area) to predict ADMET properties .

Q. What strategies ensure comprehensive literature reviews for this compound-related research gaps?

- Methodological Answer : Adopt systematic review protocols:

- Database Selection : Query PubMed, SciFinder, and specialized repositories (e.g., ChEMBL) using controlled vocabularies (MeSH terms, CAS Registry Numbers).

- Inclusion/Exclusion Criteria : Define temporal, methodological, and contextual filters (e.g., exclude non-peer-reviewed or non-English studies).

- Critical Appraisal : Use tools like AMSTAR-2 to assess study quality. Map findings to a PRISMA flowchart to visualize evidence gaps .

Q. How should researchers formulate hypotheses when exploring this compound’s novel applications?

- Methodological Answer : Derive hypotheses from triangulated evidence:

- Analog-Based Predictions : Leverage structure-activity relationships (SAR) from related compounds.

- Pathway Analysis : Use bioinformatics tools (e.g., KEGG, Reactome) to identify understudied targets in disease pathways.

- Falsifiability : Design experiments with clear null hypotheses (e.g., "this compound does not inhibit Protein X at ≤10 µM"). Pre-register hypotheses on platforms like Open Science Framework to mitigate bias .

Q. What practices improve transparency in reporting this compound’s negative or inconclusive results?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Supplementary Materials : Archive raw spectra, chromatograms, and unprocessed assay data in repositories like Zenodo.

- Precision in Discussion : Differentiate between technical limitations (e.g., assay sensitivity) and biological irrelevance. Propose follow-up studies (e.g., orthogonal assays) to address uncertainties.

- Negative Data Journals : Submit to platforms like Journal of Negative Results to counteract publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.